Reduced Mammalian Acute Toxicity: trans-Permethrin Exhibits 10-Fold Lower Acute Oral Toxicity Than cis-Permethrin in Mice
trans-Permethrin demonstrates substantially lower mammalian acute toxicity compared to its cis-isomer counterpart. In mice, the cis-isomer is 10-fold more toxic than the trans-isomer upon both intravenous and oral administration [1]. Furthermore, the cis-isomer is 2- to 5-fold more toxic than the standard 40:60 cis:trans technical mixture, while the 25:75 cis:trans mixture (enriched in trans) exhibits even lower toxicity than the 40:60 mixture [1]. In subchronic exposure, the No Observed Effect Level (NOEL) for trans-permethrin in rats exceeds 243 mg/kg based on liver weight and blood chemistry parameters, compared to only 60 mg/kg for cis-permethrin and 118 mg/kg for the 40:60 mixture [2]. This 4-fold difference in NOEL values underscores the substantially improved mammalian safety margin of the pure trans-isomer.
| Evidence Dimension | Mammalian Acute Oral Toxicity (Mouse) and Subchronic NOEL (Rat) |
|---|---|
| Target Compound Data | Acute: 10× less toxic than cis; Subchronic NOEL: >243 mg/kg |
| Comparator Or Baseline | cis-Permethrin: Acute: 10× more toxic than trans; Subchronic NOEL: 60 mg/kg; 40:60 cis:trans Mixture: Subchronic NOEL: 118 mg/kg |
| Quantified Difference | Acute toxicity: cis-isomer is 10-fold more toxic than trans-isomer; Subchronic NOEL: trans > 4× higher than cis |
| Conditions | Acute: Mouse, oral and intravenous administration; Subchronic: Rat, 28-day study, endpoints: liver weight and blood chemistry |
Why This Matters
This 10-fold differential in acute mammalian toxicity and 4-fold higher subchronic NOEL directly informs formulation scientists and toxicologists selecting isomer-specific materials for reduced-risk insecticide development or mechanistic toxicity studies.
- [1] EMEA (European Medicines Agency). Permethrin Summary Report (EMEA/MRL/571/99-FINAL). 2000. View Source
- [2] EMEA (European Medicines Agency). Permethrin Summary Report (EMEA/MRL/571/99-FINAL). 2000. View Source
